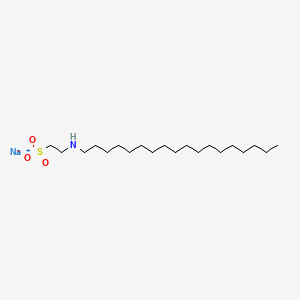

Sodium 2-(octadecylamino)ethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(octadecylamino)ethanesulphonate: is an organic compound with the molecular formula C20H42NNaO3S and a molecular weight of 399.61 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(octadecylamino)ethanesulphonate typically involves the reaction of octadecylamine with 2-chloroethanesulfonic acid sodium salt . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The product is then purified through processes like crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(octadecylamino)ethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.

Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonic acid group.

Substitution: Various substituted amines.

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-(octadecylamino)ethanesulphonate has been explored for its potential therapeutic properties.

- Drug Delivery Systems : The compound can enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant nature allows it to form micelles, which encapsulate hydrophobic drugs and facilitate their transport in biological systems .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for formulations aimed at treating infections or preventing bacterial growth .

Material Science Applications

The compound's surfactant characteristics make it valuable in various material science applications.

- Emulsifiers and Stabilizers : In the formulation of emulsions, this compound acts as an effective emulsifier, stabilizing oil-water mixtures in cosmetic and food products .

- Coatings and Films : It is used in the development of coatings that require low surface tension for better adhesion and uniformity. The compound can improve the mechanical properties of polymer films by enhancing their flexibility and durability .

Environmental Remediation

This compound has shown promise in environmental applications.

- Soil Remediation : Its surfactant properties can aid in the mobilization of hydrophobic pollutants in contaminated soils, facilitating their removal or degradation .

- Oil Spill Cleanup : The compound is effective in dispersing oil spills due to its ability to lower surface tension and enhance the emulsification of hydrocarbons, making it easier to manage oil pollution in aquatic environments .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that this compound significantly improved the solubility of a poorly soluble anti-cancer drug when used in a micellar formulation. The results indicated enhanced cellular uptake and increased therapeutic efficacy compared to traditional formulations .

Case Study 2: Oil Spill Dispersal

In a controlled environment, this compound was tested for its effectiveness in dispersing crude oil on water surfaces. The study found that using this surfactant reduced the oil layer thickness by over 50%, showcasing its potential as an effective dispersant in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of Sodium 2-(octadecylamino)ethanesulphonate involves its ability to reduce surface tension and form micelles. The compound’s long hydrophobic tail interacts with hydrophobic substances, while the hydrophilic head interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions . This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .

Comparison with Similar Compounds

Sodium dodecyl sulfate: Another surfactant with a shorter hydrophobic tail.

Cetyltrimethylammonium bromide: A cationic surfactant with a similar hydrophobic tail length.

Triton X-100: A nonionic surfactant with a different hydrophilic head group.

Uniqueness: Sodium 2-(octadecylamino)ethanesulphonate is unique due to its specific combination of a long hydrophobic tail and a sulfonate head group, which provides distinct surfactant properties compared to other similar compounds .

Properties

CAS No. |

28076-90-6 |

|---|---|

Molecular Formula |

C20H42NNaO3S |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

sodium;2-(octadecylamino)ethanesulfonate |

InChI |

InChI=1S/C20H43NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25(22,23)24;/h21H,2-20H2,1H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

UTZSCZWGEMAATM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.